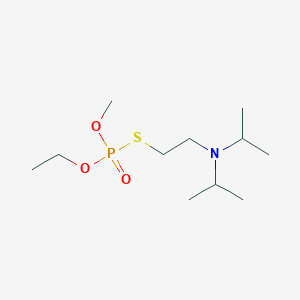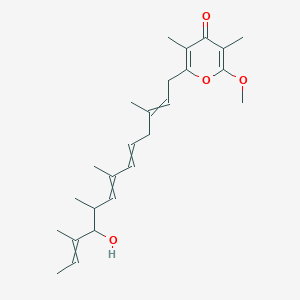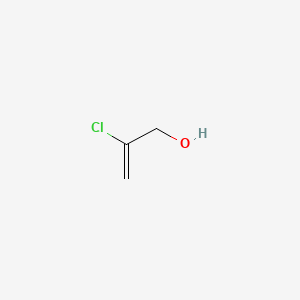
2-Chlor-2-propen-1-ol
Übersicht
Beschreibung
2-Chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol, is an organic compound with the molecular formula C3H5ClO. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. The compound is characterized by the presence of both a hydroxyl group and a chlorine atom attached to a propenyl group, making it a versatile intermediate in various chemical reactions .
Synthetic Routes and Reaction Conditions:
Base-Mediated Reaction: One common method for synthesizing 2-chloro-2-propen-1-ol involves the base-mediated reaction of 1,2,3-trichloropropane.
Photodissociation: Another method involves the photodissociation of 2-chloro-2-propen-1-ol at 193 nm, which generates a radical intermediate.
Industrial Production Methods: Industrial production of 2-chloro-2-propen-1-ol generally follows the base-mediated reaction route due to its efficiency and scalability. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: 2-Chloro-2-propen-1-ol can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in 2-chloro-2-propen-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification Reactions: The compound can react with carboxylic acids or acid chlorides to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Esterification: Carboxylic acids or acid chlorides in the presence of catalysts like sulfuric acid or pyridine.
Major Products Formed:
Substitution: 2-Propen-1-ol derivatives.
Oxidation: 2-Chloroacrolein or 2-chloropropenoic acid.
Esterification: Various esters depending on the carboxylic acid or acid chloride used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-propen-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used as a carbon supplement for the growth of certain bacterial strains, such as Pseudomonas.
Material Science: It is employed in the preparation of specialized polymers and oligomers, which have applications in coatings, adhesives, and other materials.
Wirkmechanismus
Target of Action
It’s known to react with certain compounds to form different products .
Mode of Action
2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate a CH2CCH2OH radical intermediate . It is also formed as a major product during the base-mediated reaction of 1,2,3-trichloropropane . Furthermore, it reacts with phosphorus trichloride to yield phosphorous esters, while with phosphoryl chloride it yields phosphoric ester .
Result of Action
Its ability to form a radical intermediate and react with other compounds to form different products suggests it may have various effects depending on the context of its use .
Action Environment
The action, efficacy, and stability of 2-Chloro-2-propen-1-ol can be influenced by various environmental factors. For instance, its photodissociation at 193nm suggests that exposure to light, particularly UV light, can affect its stability and action . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
Biochemische Analyse
Biochemical Properties
2-Chloro-2-propen-1-ol plays a significant role in biochemical reactions due to its reactive nature. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, 2-Chloro-2-propen-1-ol can act as a carbon supplement for the growth of Pseudomonas strains . Additionally, it reacts with phosphorus trichloride to yield phosphorous esters and with phosphoryl chloride to yield phosphoric ester . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 2-Chloro-2-propen-1-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-2-propen-1-ol can be used to prepare oligomers with chains containing from 4 to 15 monomers when using chromium (III) complexes as catalysts . This indicates its potential impact on cellular processes and metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Chloro-2-propen-1-ol exerts its effects through various mechanisms. It undergoes photodissociation at 193nm to generate CH2CCH2OH radical intermediates . This radical intermediate can further react with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form phosphorous and phosphoric esters also suggests its involvement in phosphorylation processes, which are crucial for cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-2-propen-1-ol can change over time. The compound’s stability and degradation are important factors to consider. For instance, 2-Chloro-2-propen-1-ol is reported to undergo photodissociation, which can lead to the formation of reactive intermediates . These intermediates can have long-term effects on cellular function, especially in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-2-propen-1-ol vary with different dosages in animal models. At lower doses, the compound may act as a carbon supplement for microbial growth . At higher doses, it can exhibit toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective use of 2-Chloro-2-propen-1-ol in various applications.
Metabolic Pathways
2-Chloro-2-propen-1-ol is involved in several metabolic pathways. It reacts with phosphorus trichloride to yield phosphorous esters and with phosphoryl chloride to yield phosphoric ester . These reactions indicate the compound’s involvement in phosphorylation processes, which are essential for cellular signaling and metabolism. Additionally, the compound’s ability to form oligomers suggests its role in polymerization reactions .
Transport and Distribution
The transport and distribution of 2-Chloro-2-propen-1-ol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s reactivity allows it to interact with various biomolecules, affecting its localization and accumulation within specific cellular compartments . This can have significant implications for its biological activity and function.
Subcellular Localization
2-Chloro-2-propen-1-ol’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound’s ability to undergo photodissociation and form reactive intermediates suggests that it may be localized in regions of the cell where these reactions can occur . Additionally, its interactions with enzymes and proteins can direct it to specific compartments or organelles, influencing its activity and function.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-propanol: Similar in structure but lacks the double bond present in 2-chloro-2-propen-1-ol.
2-Methyl-2-propen-1-ol: Contains a methyl group instead of a chlorine atom, leading to different reactivity and applications.
3-Chloro-2-methyl-1-propene: Similar in having a chlorine atom and a double bond but differs in the position of the chlorine atom.
Uniqueness: 2-Chloro-2-propen-1-ol is unique due to its combination of a hydroxyl group and a chlorine atom attached to a propenyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCXYTRISGREIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073984 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5976-47-6 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-2-PROPEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
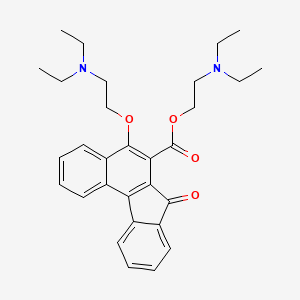
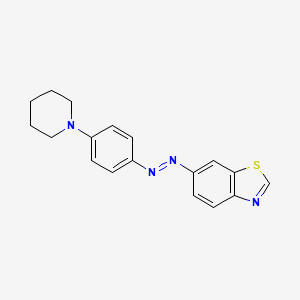
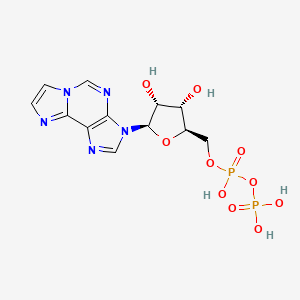
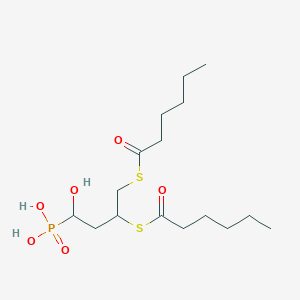
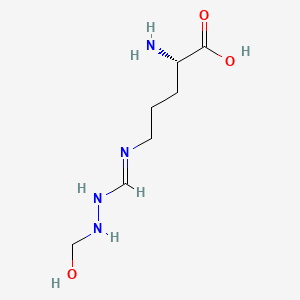
![5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1199823.png)

![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
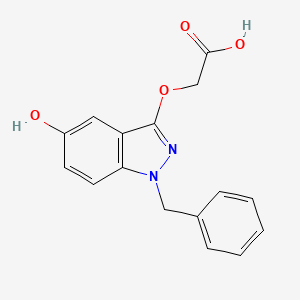
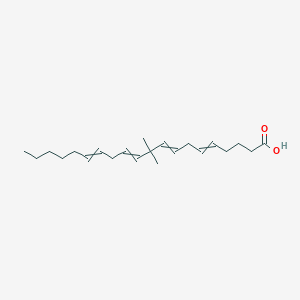
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)
